molecular formula C7H11BrCl2N2O B2358456 (6-Bromo-2-methoxypyridin-3-yl)methanamine dihydrochloride CAS No. 2097938-54-8

(6-Bromo-2-methoxypyridin-3-yl)methanamine dihydrochloride

Cat. No.: B2358456
CAS No.: 2097938-54-8
M. Wt: 289.98
InChI Key: YHJLNDKCKLSEKV-UHFFFAOYSA-N
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Description

(6-Bromo-2-methoxypyridin-3-yl)methanamine dihydrochloride: is a chemical compound with the molecular formula C7H11BrCl2N2O It is a derivative of pyridine, a basic heterocyclic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (6-Bromo-2-methoxypyridin-3-yl)methanamine dihydrochloride typically involves the bromination of 2-methoxypyridine followed by the introduction of a methanamine group. One common method is the palladium-catalyzed Suzuki cross-coupling reaction . This reaction involves the coupling of 5-bromo-2-methylpyridin-3-amine with arylboronic acids . The reaction conditions often include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like dimethylformamide.

Industrial Production Methods: Industrial production methods for this compound are not widely documented. the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply. Techniques like continuous flow synthesis could be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, particularly at the methanamine group, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, resulting in the formation of 2-methoxypyridin-3-yl)methanamine.

    Substitution: The bromine atom in the compound can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often require a base such as sodium hydroxide and a polar aprotic solvent like dimethyl sulfoxide.

Major Products Formed:

    Oxidation: Formation of oxides of the methanamine group.

    Reduction: Formation of 2-methoxypyridin-3-yl)methanamine.

    Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: In chemistry, (6-Bromo-2-methoxypyridin-3-yl)methanamine dihydrochloride is used as a building block for the synthesis of more complex molecules. Its reactivity makes it valuable in the development of new organic compounds.

Biology: In biological research, this compound can be used as a precursor for the synthesis of biologically active molecules. Its derivatives may exhibit pharmacological properties, making it a candidate for drug development.

Medicine: In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic effects. They may act as inhibitors or modulators of specific biological pathways, offering possibilities for the treatment of various diseases.

Industry: In the industrial sector, this compound can be used in the synthesis of materials with specific properties, such as polymers or catalysts. Its unique chemical structure allows for the development of materials with tailored functionalities.

Mechanism of Action

The mechanism of action of (6-Bromo-2-methoxypyridin-3-yl)methanamine dihydrochloride depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The methanamine group can form hydrogen bonds or electrostatic interactions with biological molecules, influencing their function. The bromine atom can participate in halogen bonding, further affecting the compound’s biological activity.

Comparison with Similar Compounds

    2-Methoxypyridin-3-yl)methanamine: Lacks the bromine atom, resulting in different reactivity and biological activity.

    6-Chloro-2-methoxypyridin-3-yl)methanamine: The chlorine atom provides different electronic properties compared to bromine, affecting the compound’s reactivity.

    6-Fluoro-2-methoxypyridin-3-yl)methanamine: The fluorine atom’s small size and high electronegativity lead to unique chemical and biological properties.

Uniqueness: The presence of the bromine atom in (6-Bromo-2-methoxypyridin-3-yl)methanamine dihydrochloride imparts distinct reactivity and biological activity compared to its analogs. Bromine’s larger size and ability to participate in halogen bonding make this compound particularly interesting for the development of new materials and pharmaceuticals.

Properties

IUPAC Name

(6-bromo-2-methoxypyridin-3-yl)methanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BrN2O.2ClH/c1-11-7-5(4-9)2-3-6(8)10-7;;/h2-3H,4,9H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHJLNDKCKLSEKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=N1)Br)CN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11BrCl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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